molecular formula C16H22N6O2 B7095858 N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide

N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide

Cat. No.: B7095858
M. Wt: 330.38 g/mol
InChI Key: WKVXBYJHNPIQIQ-UHFFFAOYSA-N
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Description

N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and an oxolane ring, making it a unique structure for chemical research and industrial applications.

Properties

IUPAC Name

N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-3-21(2)16-18-19-20-22(16)11-12-6-4-7-13(10-12)17-15(23)14-8-5-9-24-14/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVXBYJHNPIQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NN=NN1CC2=CC(=CC=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the oxolane ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxamide
  • N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxylate
  • N-[3-[[5-[ethyl(methyl)amino]tetrazol-1-yl]methyl]phenyl]oxolane-2-carboxylamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

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